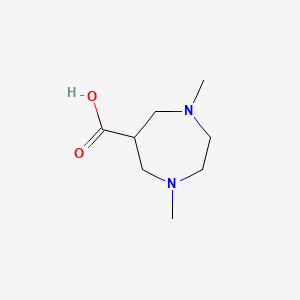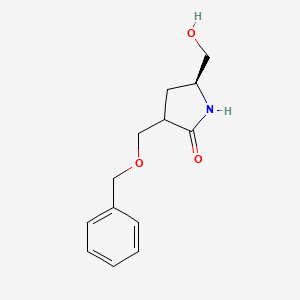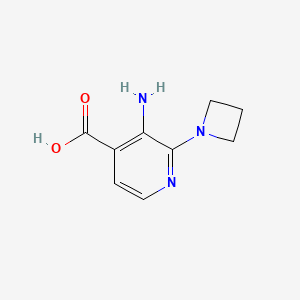![molecular formula C12H21BrO2 B15277423 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring via a methylene bridge. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of cycloheptyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve solvents like acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a common method for reduction reactions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cycloheptyl alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolane ring can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-([(2-Chlorocycloheptyl)oxy]methyl)oxolane
- 3-([(2-Iodocycloheptyl)oxy]methyl)oxolane
- 3-([(2-Fluorocycloheptyl)oxy]methyl)oxolane
Uniqueness
3-([(2-Bromocycloheptyl)oxy]methyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
3-[(2-bromocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2 |
Clave InChI |
UKKXOFCELLRUED-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)Br)OCC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)


![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)



![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)




